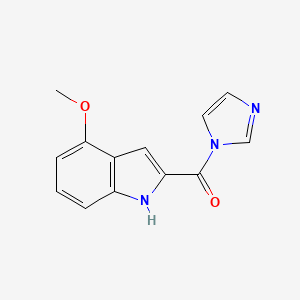
1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing continuous flow reactors and automated systems to scale up the process efficiently .
Chemical Reactions Analysis
1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .
Scientific Research Applications
1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)methanone can be compared to other compounds with similar structures, such as:
- 1H-imidazol-1-yl(4-hydroxy-1H-indol-2-yl)methanone
- 1H-imidazol-1-yl(4-methyl-1H-indol-2-yl)methanone These compounds share the imidazole and indole moieties but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
imidazol-1-yl-(4-methoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C13H11N3O2/c1-18-12-4-2-3-10-9(12)7-11(15-10)13(17)16-6-5-14-8-16/h2-8,15H,1H3 |
InChI Key |
KVCZCNUNOCVNIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















